molecular formula C13H15NO5 B14221907 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 784163-71-9

2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B14221907
CAS No.: 784163-71-9
M. Wt: 265.26 g/mol
InChI Key: TUIZHFANINUNKO-UHFFFAOYSA-N
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Description

2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by nitration and carboxylation reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction rates and yields . Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is being investigated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Mechanism of Action

The mechanism of action of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran ring can intercalate with DNA, inhibiting DNA replication and transcription . These interactions contribute to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of multiple methyl groups, a nitro group, and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

784163-71-9

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2,4,6,7-tetramethyl-5-nitro-3H-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H15NO5/c1-6-7(2)11-9(8(3)10(6)14(17)18)5-13(4,19-11)12(15)16/h5H2,1-4H3,(H,15,16)

InChI Key

TUIZHFANINUNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC(O2)(C)C(=O)O)C(=C1[N+](=O)[O-])C)C

Origin of Product

United States

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